![molecular formula C25H24N2O2 B3570051 N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide](/img/structure/B3570051.png)
N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide
Overview
Description
N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide, also known as A-40126, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It was first synthesized in the early 1990s and has since been the subject of numerous research studies due to its potential therapeutic properties. In
Mechanism of Action
The exact mechanism of action of N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is not fully understood, but it is believed to act as a modulator of several signaling pathways in the body. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and matrix metalloproteinases, which are involved in inflammation and cancer progression. Additionally, N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been shown to modulate the activity of certain receptors in the brain, such as the dopamine and serotonin receptors, which are involved in mood regulation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that it has anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease. In vivo studies have shown that N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide can cross the blood-brain barrier and accumulate in the brain, suggesting that it may have potential as a drug delivery system for neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it has been shown to have a wide range of potential therapeutic applications, making it a versatile compound for studying various diseases. However, one limitation of using N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide in lab experiments is that it can be difficult to synthesize, which may limit its availability for researchers.
Future Directions
There are several future directions for the study of N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide. One area of research could be to further investigate its potential as a drug delivery system for neurological disorders. Additionally, more studies could be conducted to better understand its mechanism of action and how it modulates various signaling pathways in the body. Finally, further studies could be conducted to explore its potential as a therapeutic agent for other diseases, such as inflammation and cancer.
In conclusion, N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. Its potential therapeutic properties have been explored in numerous research studies, and it has been shown to have activity against a variety of diseases. Further research is needed to fully understand its mechanism of action and its potential as a drug delivery system for neurological disorders.
Scientific Research Applications
N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been studied extensively in the field of medicinal chemistry due to its potential therapeutic properties. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, N-(3-acetylphenyl)-4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzamide has been studied for its potential use as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier.
properties
IUPAC Name |
N-(3-acetylphenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-18(28)22-7-4-8-24(15-22)26-25(29)21-11-9-19(10-12-21)16-27-14-13-20-5-2-3-6-23(20)17-27/h2-12,15H,13-14,16-17H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCFHVOTOYOTSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)CN3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Acetyl-phenyl)-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-benzamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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